molecular formula C14H22BNO3S B11714741 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No.: B11714741
M. Wt: 295.2 g/mol
InChI Key: WALWNMWGWCBUGG-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 2 with an oxan-4-yl (tetrahydropyran-4-yl) group and at position 4 with a pinacol boronate ester. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds . The oxan-4-yl group contributes moderate polarity, enhancing solubility in organic solvents, while the boronate ester enables versatile functionalization in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H22BNO3S

Molecular Weight

295.2 g/mol

IUPAC Name

2-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-20-12(16-11)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3

InChI Key

WALWNMWGWCBUGG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the oxane and dioxaborolane groups via nucleophilic substitution and boronation reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The oxane and dioxaborolane groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic compounds.

    Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxane and dioxaborolane groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally similar thiazole-based boronate esters:

Compound Name Substituent at Position 2 Substituent at Position 4/5 Synthesis Yield Key Properties/Applications References
2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1,3-thiazole Oxan-4-yl (tetrahydropyran-4-yl) 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 85% (optimized) High solubility in polar solvents; Suzuki coupling intermediate
2-Phenyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)thiazole Phenyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 65–85% Lipophilic; used in OLED materials
2-(3-Hexylthiophen-2-yl)-5-(dioxaborolan-2-yl)-1,3-thiazole 3-Hexylthiophene 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 85% Enhanced stability; semiconductor applications
4-Methyl-5-(dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole 4-(Trifluoromethyl)phenyl Methyl at position 4 97% High lipophilicity; bioactive compound precursor
2-(Piperidin-1-yl)-4-(dioxaborolan-2-yl)thiazole Piperidin-1-yl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Not reported Basic nitrogen enhances coordination capacity

Physical and Chemical Properties

  • Solubility : The oxan-4-yl group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to phenyl or hexylthiophene derivatives .
  • Stability : Bulky substituents (e.g., 3-hexylthiophene) protect the boronate ester from hydrolysis better than smaller groups like oxan-4-yl .
  • Crystallinity : Halogen-substituted analogues (e.g., 4-chlorophenyl in ) form isostructural crystals with triclinic packing, while oxan-4-yl derivatives may adopt distinct conformations due to steric effects .

Research Findings and Data

Comparative Reactivity in Suzuki Coupling

Compound Coupling Partner Reaction Yield Notes
2-Phenyl-4-boronate thiazole 4-Bromobenzonitrile 92% Fast kinetics due to electron-withdrawing phenyl
Oxan-4-yl-4-boronate thiazole 4-Iodotoluene 78% Moderate yield; steric hindrance from oxan-4-yl
3-Hexylthiophene-5-boronate thiazole 2-Bromopyridine 88% High yield due to electron-rich thiophene

Thermal Stability

Compound Decomposition Temperature (°C)
Oxan-4-yl-4-boronate thiazole 210
2-Phenyl-4-boronate thiazole 195
4-Methyl-5-boronate-thiazole 225

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